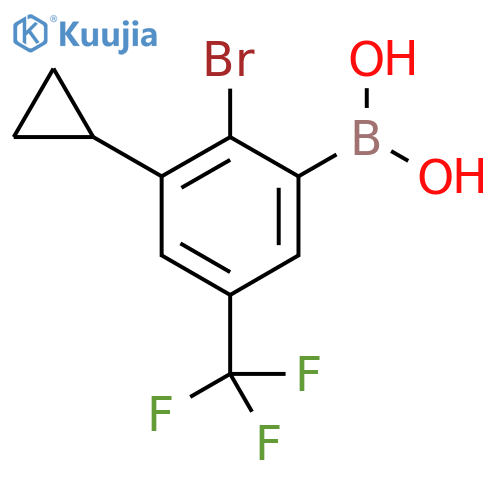

Cas no 2225174-42-3 (2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid)

2225174-42-3 structure

商品名:2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid

2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid

- (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

- 2225174-42-3

-

- インチ: 1S/C10H9BBrF3O2/c12-9-7(5-1-2-5)3-6(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2

- InChIKey: RJWUBEKAVPQDEW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(C(F)(F)F)=CC=1C1CC1)B(O)O

計算された属性

- せいみつぶんしりょう: 307.98311g/mol

- どういたいしつりょう: 307.98311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904943-25mg |

2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid |

2225174-42-3 | 95% | 25mg |

¥2,790.00 | 2022-09-02 |

2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

2225174-42-3 (2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量